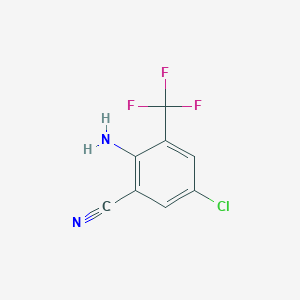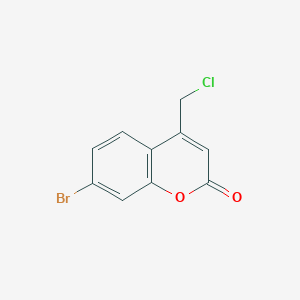
7-bromo-4-(chloromethyl)-2H-chromen-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “7-Bromo-4-chloro-2-chloromethyl-quinazoline” is 1S/C9H5BrCl2N2/c10-5-1-2-6-7 (3-5)13-8 (4-11)14-9 (6)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “7-Bromo-4-chloro-2-chloromethyl-quinazoline” is a light yellow solid . It has a molecular weight of 291.96 . The compound should be stored at a temperature between 0-5 degrees .Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
7-bromo-4-(chloromethyl)-2H-chromen-2-one and its derivatives have been studied for potential antibacterial and antifungal properties. Research indicates that certain derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for therapeutic applications in treating infections (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Electrochemical Studies
The electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones, including derivatives of 7-bromo-4-(chloromethyl)-2H-chromen-2-one, has been explored. Studies have shown that these compounds undergo specific reductions at carbon cathodes, which could be significant in understanding their chemical behavior and potential applications in electrochemistry (Mubarak & Peters, 2008).
Synthesis and Characterization for Biological Activities
There has been extensive research into the synthesis and characterization of 7-bromo-4-(chloromethyl)-2H-chromen-2-one derivatives. These studies include examining their thermodynamics, kinetics, and their potential use in creating synthetic chromene derivatives for various biological activities. The focus has been on efficient synthesis methods and theoretical investigations to understand their chemical properties (Asheri, Habibi-Khorassani, & Shahraki, 2016).
Fluorescence Analysis
One derivative of 7-bromo-4-(chloromethyl)-2H-chromen-2-one, specifically 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, has been identified as a novel reagent for fluorescence analysis. This compound and its derivatives form highly fluorescent derivatives with different amines, which can be significant in analytical chemistry for detecting and analyzing amines (Noe, Kornilios, & Lachmann, 2003).
Anticancer Research
Derivatives of 7-bromo-4-(chloromethyl)-2H-chromen-2-one have been synthesized and evaluated for potential anticancer properties. Research in this area is focused on understanding how these compounds can induce apoptosis and inhibit cancer cell proliferation, potentially leading to new treatments for various types of cancer (Liu et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of lenacapavir, a potent capsid inhibitor for the treatment of hiv-1 infections .
Mode of Action
It’s worth noting that similar compounds have been synthesized via a two-step sequence including regioselective bromination and heterocycle formation with hydrazine .
Result of Action
Similar compounds have shown potential in the treatment of various diseases, including hiv-1 infections .
Propriétés
IUPAC Name |
7-bromo-4-(chloromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNYJLARXFNXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249373 | |
| Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-(chloromethyl)-2H-chromen-2-one | |
CAS RN |
743452-16-6 | |
| Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743452-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



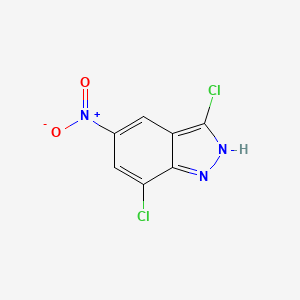


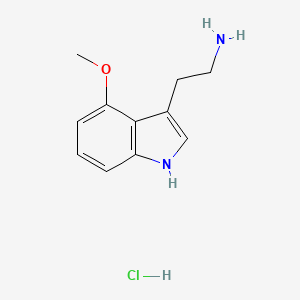
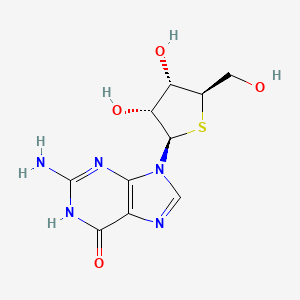
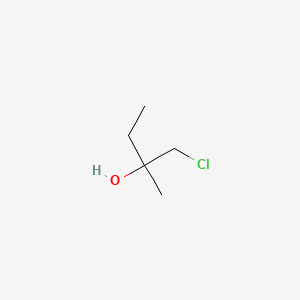
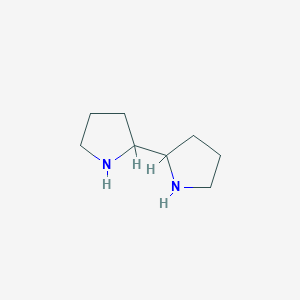
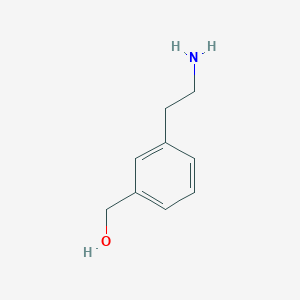
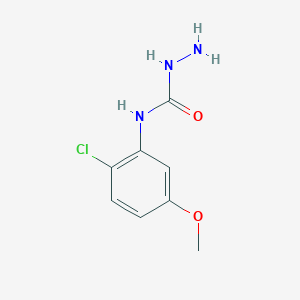
![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)
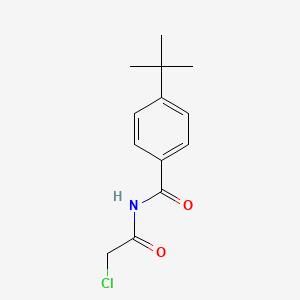
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)
